![molecular formula C24H17ClN2OS3 B2424862 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chloro-1-benzothiophene-2-carboxamide CAS No. 313395-94-7](/img/structure/B2424862.png)
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chloro-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chloro-1-benzothiophene-2-carboxamide” is a complex organic molecule. It contains a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, the synthesis of N-(1,3 benzothiazole-2-yl)-2chloroacetamide was achieved from the acetylation of 2-amino benzothiazole derivatives in the presence of TEA in chloroform .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS . These techniques provide information about the functional groups, hydrogen and carbon atoms, and the molecular weight of the compound .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, they can participate in reactions with aromatic aldehydes with o-aminothiophenols . They can also undergo intramolecular cyclization with phenolic azomethines leading to substituted benzoxazoles and benzothiazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined using various techniques. For instance, the melting point of N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide was found to be 254–256 °C . The compound was found to be a white powder with a yield of 86.5% .Aplicaciones Científicas De Investigación
Antibacterial Activity
The compound has been investigated for its potential as an antibacterial agent. In a study, synthesized derivatives of 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones demonstrated profound antimicrobial activity against both Gram-positive and Gram-negative bacteria . These findings highlight its potential in combating bacterial infections.
Anticancer Properties
Quinazoline derivatives, including the compound , have shown promise in the field of oncology. The quinazoline nucleus serves as a scaffold for antitumor drugs, particularly as inhibitors of tyrosine kinase receptors (TKR). Overexpression of these receptors occurs in various cancers (e.g., breast, ovarian, colon, and prostate). Some quinazoline derivatives exhibit remarkable anticancer activity, making them potential candidates for cancer therapy .
Antitubercular Activity
Recent synthetic developments have focused on benzothiazole-based anti-tubercular compounds. Although specific studies on our compound are limited, exploring its inhibitory effects against Mycobacterium tuberculosis could be a valuable avenue for further research .
Cytotoxicity Against Breast Cancer Cells
Screening the synthesized compound for cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) revealed its potential as an anticancer agent. The IC50 values provide insights into its effectiveness against breast cancer cells .
Other Pharmacological Activities
The quinazoline ring system has demonstrated diverse pharmacodynamic versatility. Besides antibacterial and anticancer properties, quinazoline derivatives have been associated with antitumor, sedative, analgesic, antidiabetic, antifungal, and anti-inflammatory activities. Further exploration of these potential applications is warranted .
Structure-Activity Relationship (SAR)
Analyzing the SAR of related compounds can provide insights into the effects of structural modifications. For instance, changes in the position of functional groups (e.g., hydroxyl groups) may impact antimicrobial activity .
Safety And Hazards
Benzothiazole derivatives can pose certain safety and hazard risks. For instance, they can cause skin corrosion/irritation and serious eye damage/eye irritation . They can also cause specific target organ toxicity, affecting organs such as the respiratory system . Contact with acids can liberate toxic gas .
Direcciones Futuras
Benzothiazole derivatives have a wide range of applications due to their diverse biological activities. Future research could focus on designing and synthesizing new benzothiazole derivatives with enhanced biological activities. For instance, compounds with improved antibacterial, antifungal, anticancer, and anti-inflammatory activities could be developed .
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chloro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2OS3/c25-20-14-8-2-5-11-17(14)29-21(20)22(28)27-24-19(13-7-1-4-10-16(13)30-24)23-26-15-9-3-6-12-18(15)31-23/h2-3,5-6,8-9,11-12H,1,4,7,10H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQMHXMPBNEWLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)C5=NC6=CC=CC=C6S5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chloro-1-benzothiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


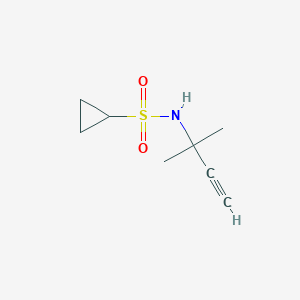
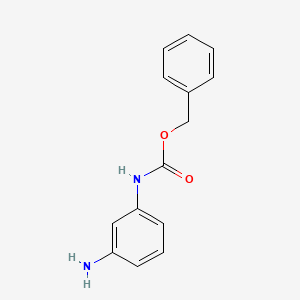
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-ethylsulfonylbenzamide](/img/structure/B2424782.png)
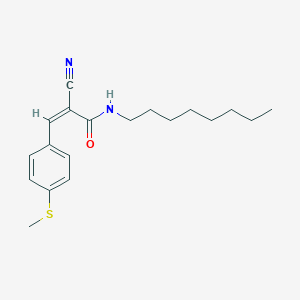
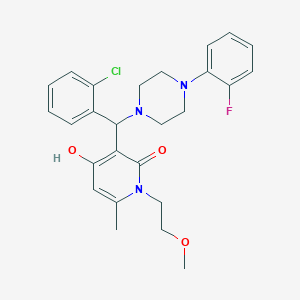
![7-(4-Chlorobenzoyl)-5-[(4-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2424787.png)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide](/img/structure/B2424789.png)
![2-Chloro-N-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)acetamide](/img/structure/B2424790.png)
![Methyl 4-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2424796.png)
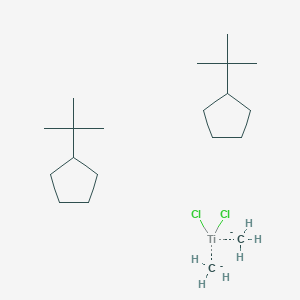


![2-[N-(5-methyl-1,2-oxazol-3-yl)6-chloropyridine-3-sulfonamido]-N-(3-methylphenyl)acetamide](/img/structure/B2424802.png)